3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide
Overview
Description
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then further functionalized to introduce the propanoyl group.
The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives. The final step involves coupling the pyrazole and piperidine intermediates with the methoxyphenyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the hydrogenation steps and automated systems for the coupling reactions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound, while the methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with a similar pyrazole ring structure.
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Another derivative of 3,5-dimethylpyrazole with a hydroxyl group.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: A compound with three pyrazole rings attached to a boron atom.
Uniqueness
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a methoxyphenyl group
Properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-17-22(18(2)27-26-17)10-12-24(30)28-13-5-7-19(16-28)9-11-23(29)25-15-20-6-4-8-21(14-20)31-3/h4,6,8,14,19H,5,7,9-13,15-16H2,1-3H3,(H,25,29)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFRBHZJYTITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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